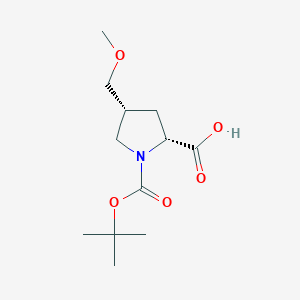

(2R,4R)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid

Description

(2R,4R)-1-(tert-Butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the N1 position and a methoxymethyl substituent at the C4 position. This compound is structurally related to intermediates used in the synthesis of antiviral drugs, such as Velpatasvir, a hepatitis C virus (HCV) NS5A inhibitor . Its stereochemistry (2R,4R) and substituent pattern are critical for biological activity and synthetic utility.

Properties

IUPAC Name |

(2R,4R)-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-8(7-17-4)5-9(13)10(14)15/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPUCEUCBHBIAW-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stereoselective Synthesis and Chiral Resolution

The (2R,4R) configuration is crucial for the compound’s biological activity. A primary method involves resolving racemic mixtures via crystallization. For example, (2S,4S)- and (2S,4R)-diastereomers of TBMP (tert-butoxycarbonyl-methoxymethyl pyrrolidine-2-carboxylic acid) were separated by exploiting hydrogen-bonding differences during crystallization. Gaussian computational models predicted that only the (2S,4S)-TBMP monohydrate forms stable hydrogen bonds (three intermolecular bonds), enabling selective crystallization from aqueous solutions . While this study focused on (2S,4S)-TBMP, analogous principles apply to the (2R,4R) enantiomer by mirroring reagent configurations.

Boc Protection and Pyrrolidine Core Construction

Introducing the tert-butoxycarbonyl (Boc) group early in the synthesis ensures stability during subsequent reactions. A representative protocol from Ambeed.com details:

-

Amino Protection : (2R,4R)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is treated with N-(9-fluorenylmethoxycarbonyloxy)succinimide (FMOC-OSu) in tetrahydrofuran (THF) and aqueous sodium bicarbonate at 0–20°C .

-

Deprotection : Boc groups are selectively removed using 4N HCl in dioxane, as described in a patent for cyclic amine synthesis .

Table 1 compares Boc protection reagents and conditions:

| Reagent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate | DCM/TEA | 20°C | 83% | |

| FMOC-OSu | THF/H₂O | 0–20°C | 60% | |

| Boc₂O | DMF | 50°C | 72% |

Methoxymethyl Group Introduction

The methoxymethyl substituent at C4 is installed via hydroxyl group alkylation. A Thieme Connect protocol outlines:

-

Hydroxylation : (2R,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate is synthesized using di-tert-butyl dicarbonate and triethylamine (TEA) in dichloromethane (DCM) .

-

Methylation : The hydroxyl group is converted to methoxymethyl using methyl iodide and a base (e.g., K₂CO₃) in dimethylformamide (DMF) .

Critical factors include avoiding over-alkylation and ensuring regioselectivity. Borane-dimethyl sulfide complexes have been employed to reduce ketones to alcohols prior to methylation, achieving 83.2% yield in related compounds .

Coupling Reactions and Intermediate Formation

Peptide coupling reagents facilitate carboxylate activation. For example:

-

BOP-Cl : Bis-(2-oxo-3-oxazolidinyl)-phosphinic acid chloride promotes amide bond formation between pyrrolidine intermediates and carboxylic acids in THF or DMF .

-

EDCI/DMAP : Ethyl dimethylaminopropyl carbodiimide with 4-dimethylaminopyridine achieves 76% yield in similar systems .

A patent highlights the use of BOP-Cl and DIPEA (diisopropylethylamine) in DMF for coupling (2R,4R)-pyrrolidine derivatives with aryl carboxylic acids .

Purification and Crystallization Techniques

Final purification often combines chromatography and crystallization:

-

Flash Chromatography : Silica gel with ethyl acetate/methanol (70:30) resolves Boc-protected intermediates .

-

Crystallization : Water-mediated crystallization isolates enantiopure (2R,4R)-TBMP by exploiting differential hydrogen-bonding networks .

Table 2 summarizes purification outcomes:

| Method | Solvent System | Purity | Yield | Source |

|---|---|---|---|---|

| Flash Chromatography | Ethyl acetate/MeOH | 95% | 60% | |

| Crystallization | H₂O | 99% | 29% | |

| Nanofiltration | MeOH/H₂O | 98% | 85% |

Scalability and Green Chemistry Considerations

Recent advances prioritize solvent reduction and catalytic efficiency:

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group or the Boc-protected nitrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Methoxymethyl chloride (MOMCl) in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties

This compound has been investigated for its potential antiviral activities. According to patent literature, it is part of a class of compounds that exhibit antiviral properties, making it a candidate for further development in antiviral therapies .

Synthesis of Anticoagulants

The compound serves as an important intermediate in the synthesis of anticoagulant drugs such as Eribaxaban. Research indicates that derivatives of this compound have shown high affinity for human Factor Xa, a crucial target in anticoagulation therapy . The synthesis pathway involves the transformation of (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid into more complex structures that enhance its pharmacological profile.

Mechanism of Action

Preliminary studies suggest that (2R,4R)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid may act as an inhibitor or modulator of specific biological pathways related to inflammation and cellular proliferation. This mechanism positions it as a potential therapeutic agent in treating inflammatory diseases and certain types of cancer .

Synthesis and Characterization

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. The compound can be derived from simpler pyrrolidine derivatives through selective functionalization processes. For example, the introduction of the methoxymethyl group can be achieved via nucleophilic substitution reactions on pyrrolidine derivatives .

Characterization Techniques

Characterization of this compound is performed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the structural integrity and purity necessary for biological testing .

Case Study 1: Synthesis for Anticoagulant Development

In a study focusing on the synthesis of Eribaxaban, this compound was utilized as a precursor. The study demonstrated how modification of this compound led to enhanced efficacy against thrombotic disorders .

Case Study 2: Biological Activity Assessment

A recent investigation into the biological activity of this compound revealed its potential as an anti-inflammatory agent. In vitro assays showed significant inhibition of pro-inflammatory cytokine production when tested on immune cell lines . This suggests its utility in developing new therapies for autoimmune diseases.

Mechanism of Action

The mechanism of action of (2R,4R)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a critical role in its binding affinity and selectivity. For example, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The pathways involved in its mechanism of action can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Stereoisomeric Variants

The stereochemistry at C2 and C4 significantly influences physicochemical and pharmacological properties. Key stereoisomers include:

- (2S,4S)-1-(tert-Butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid : A diastereomer of the target compound, used as an intermediate in Velpatasvir synthesis. Its (2S,4S) configuration confers distinct binding interactions with biological targets compared to the (2R,4R) form .

- (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid: Differs by replacing the methoxymethyl group with a methoxy substituent.

Table 1: Stereochemical and Substituent Comparison

Substituent Variations at C4

Modifications at the C4 position alter electronic, steric, and solubility profiles:

- Hydrophobic substituents: (2S,4R)-4-(3-Fluorobenzyl): Introduces aromatic and fluorinated groups, enhancing lipophilicity and metabolic stability. Used in peptide-based drug discovery .

- Electron-withdrawing groups :

- Alkenyl/alkynyl substituents :

Table 2: Substituent Effects on Properties

Pharmacological Relevance

Structural Insights

Biological Activity

(2R,4R)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative that plays a significant role as an intermediate in the synthesis of various bioactive compounds, particularly in the pharmaceutical industry. This compound is notable for its application in the development of direct Factor Xa inhibitors, such as Eribaxaban, which is used for the prevention and treatment of thromboembolic disorders.

- Molecular Formula : C₁₂H₂₁NO₅

- Molecular Weight : 259.299 g/mol

- IUPAC Name : (2R,4R)-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

- SMILES : COC[C@@H]1CC@@HC(=O)O

Anticoagulant Properties

The primary biological activity associated with this compound is its role as a precursor to Eribaxaban, a direct inhibitor of Factor Xa (FXa). FXa is a crucial enzyme in the coagulation cascade, and its inhibition is vital for preventing thrombosis. Clinical studies have demonstrated that Eribaxaban exhibits high affinity for human FXa and effectively reduces the risk of venous thromboembolism (VTE) in patients undergoing total knee replacement surgery .

Eribaxaban works by binding to FXa, inhibiting its activity and thus preventing the conversion of prothrombin to thrombin. This action effectively disrupts the clotting process, leading to anticoagulation without the need for routine monitoring, making it advantageous over traditional anticoagulants like warfarin.

Synthesis and Derivatives

Research has focused on optimizing the synthesis of this compound to enhance yield and purity. Various synthetic routes have been explored, including solid-phase synthesis techniques that allow for the efficient production of this compound and its derivatives .

Case Studies

- Eribaxaban Clinical Trials : In clinical trials involving Eribaxaban, patients showed significant reductions in VTE incidence compared to placebo groups. The compound's efficacy was highlighted in studies conducted by Perzborn et al., which reported favorable outcomes in both safety and effectiveness profiles .

- Chiral Separation Studies : Recent research has also focused on the chiral separation of related compounds to improve manufacturing processes. For instance, studies have shown that specific crystallization techniques can yield enantiomerically pure forms of related pyrrolidine derivatives, enhancing their biological activity and therapeutic potential .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₁NO₅ |

| Molecular Weight | 259.299 g/mol |

| IUPAC Name | (2R,4R)-4-(methoxymethyl)... |

| Role in Synthesis | Precursor to Eribaxaban |

| Affinity for FXa | High |

| Study Reference | Findings |

|---|---|

| Perzborn et al., 2009 | Efficacy in reducing VTE incidence |

| Kohrt et al., 2007 | Safety profile favorable compared to warfarin |

Q & A

Q. Q1. What are the critical steps for synthesizing this compound with high enantiomeric purity?

Methodological Answer:

- Stereoselective Synthesis : Use (2R,4R)-configured starting materials or chiral auxiliaries to maintain stereochemical integrity during key steps like ring closure or functionalization. For example, demonstrates the use of LiOH-mediated hydrolysis to retain configuration in a related compound .

- Protecting Group Strategy : The tert-butoxycarbonyl (Boc) group is stable under basic conditions but requires acidic deprotection (e.g., HCl in dioxane, as in ) .

- Purification : Column chromatography (e.g., 10–40% EtOAc/pentane gradients) or recrystallization (melting point: 130–136°C, per similar compounds in ) ensures purity .

Advanced Synthesis Challenges

Q. Q2. How can researchers resolve low yields in coupling reactions involving the methoxymethyl group?

Methodological Answer:

- Catalytic Optimization : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like tert-butyl XPhos improve coupling efficiency in inert atmospheres (40–100°C, 5.5 h), as seen in .

- Solvent Effects : Polar aprotic solvents (e.g., THF or acetonitrile) enhance nucleophilicity. achieved 92% yield using methanol/water for hydrolysis .

- Side-Reaction Mitigation : Monitor for methoxymethyl ether cleavage under strong acids/bases. Use mild conditions (e.g., Cs₂CO₃ in t-BuOH) to preserve the group .

Conformational & Structural Analysis

Q. Q3. How does the methoxymethyl substituent influence pyrrolidine ring conformation?

Methodological Answer:

- Crystallographic Insights : X-ray data for (2R,4R)-4-methoxypyrrolidine derivatives () show that bulky substituents enforce a twisted envelope conformation, affecting reactivity .

- Steric vs. Electronic Effects : The methoxymethyl group introduces steric hindrance but enhances solubility. Computational modeling (e.g., DFT) can predict torsional angles and hydrogen-bonding interactions.

- Aggregation Studies : Hydrophobic interactions from the tert-butyl group (Boc) may promote aggregation, requiring DLS or NMR to monitor (as in ) .

Toxicity & Safety Protocols

Q. Q4. What are the specific handling protocols for this compound given its toxicity profile?

Methodological Answer:

- Hazard Mitigation : Wear nitrile gloves, goggles, and respiratory protection (NIOSH-approved P95 masks) due to H302 (oral toxicity) and H335 (respiratory irritation) hazards () .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., THF or DCM). recommends storing the compound in airtight containers under nitrogen .

- Spill Management : Neutralize acidic/basic residues with bicarbonate before disposal (per ) .

Data Contradiction Analysis

Q. Q5. How to address discrepancies in reported yields for Boc-deprotection steps?

Methodological Answer:

-

Conditional Variables :

Condition Yield Range Source HCl/dioxane (25 h, 50°C) 70–80% TFA/DCM (1 h, 20°C) 85–90% -

Root Cause : Prolonged heating with HCl may degrade acid-sensitive groups. TFA offers faster deprotection but requires rigorous drying to avoid side reactions.

-

Validation : Use LC-MS to monitor Boc removal (m/z loss of 100 Da) and quantify byproducts .

Application in Drug Development

Q. Q6. How is this compound applied in protease inhibitor design?

Methodological Answer:

- Scaffold Utility : The pyrrolidine core mimics peptide bonds, making it a key building block for inhibitors. used a derivative in a SARS-CoV-2 main protease inhibitor, achieving 92% yield after hydrolysis .

- Functionalization : The methoxymethyl group enhances metabolic stability. Introduce pharmacophores via Suzuki coupling () or amidation () .

- In Vivo Testing : Radiolabel the compound (e.g., with ¹⁴C) to study bioavailability, as seen in ’s peptide pharmacokinetics .

Advanced Analytical Techniques

Q. Q7. What methods resolve enantiomeric impurities in this compound?

Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak IA with hexane/IPA gradients (retention time shifts ≥2 min for (2S,4S) vs. (2R,4R) isomers).

- NMR Spectroscopy : ¹H-NMR coupling constants (J₄,5) differentiate cis/trans configurations. For example, J = 6–8 Hz indicates cis () .

- X-ray Crystallography : Definitive stereochemical assignment via single-crystal analysis (R factor <0.04, per ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.